Cas no 477301-04-5 (9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine)

9-Methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine is a modified purine derivative featuring a trimethylsilyl-protected ethynyl group at the 6-position and a methyl substituent at the 9-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex purine-based structures. The trimethylsilyl (TMS) group enhances stability and facilitates further functionalization through selective desilylation or cross-coupling reactions. The methyl group at the 9-position improves solubility and modulates electronic properties, making it valuable for pharmaceutical research and materials science applications. Its well-defined structure and reactivity profile enable precise modifications, supporting the development of nucleoside analogs, bioactive molecules, and advanced materials. The compound is typically handled under inert conditions to preserve its integrity.
9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine structure
477301-04-5 structure
Product Name:9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine
CAS No:477301-04-5
MF:C11H14N4Si
MW:230.341162204742
CID:3994726
PubChem ID:154582925
Update Time:2025-11-01

9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine, 9-methyl-6-[(trimethylsilyl)ethynyl]-
    • 9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine
    • 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine
    • AKOS040724345
    • 477301-04-5
    • trimethyl-[2-(9-methylpurin-6-yl)ethynyl]silane
    • F6752-8486
    • Inchi: 1S/C11H14N4Si/c1-15-8-14-10-9(5-6-16(2,3)4)12-7-13-11(10)15/h7-8H,1-4H3
    • InChI Key: LOPJQPSMNMRYLX-UHFFFAOYSA-N
    • SMILES: [Si](C#CC1=C2C(=NC=N1)N(C)C=N2)(C)(C)C

Computed Properties

  • Exact Mass: 230.09877300Da
  • Monoisotopic Mass: 230.09877300Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6Ų

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Additional information on 9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine

Recent Advances in the Study of 9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine (CAS: 477301-04-5)

In recent years, the compound 9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine (CAS: 477301-04-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This purine derivative, characterized by its unique structural modifications, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of the trimethylsilyl ethynyl group at the 6-position of the purine ring enhances its reactivity and binding affinity, making it a valuable scaffold for drug discovery.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. The compound exhibited nanomolar potency against CDK2 and CDK9, with minimal off-target effects, highlighting its potential as a lead compound for cancer therapy. The study also revealed that the trimethylsilyl ethynyl moiety contributes to improved pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability.

Another significant advancement involves the application of 9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine in the synthesis of novel PROTACs (Proteolysis Targeting Chimeras). A 2024 report in ACS Chemical Biology detailed the successful incorporation of this compound into a PROTAC designed to degrade oncogenic proteins. The resulting molecule demonstrated efficient target protein degradation in vitro and in vivo, with improved selectivity compared to traditional inhibitors. This innovative approach leverages the compound's ability to bind both the target protein and E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target.

In addition to its therapeutic potential, 9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine has also been explored as a versatile building block in chemical synthesis. Recent work published in Organic Letters (2024) showcased its utility in palladium-catalyzed cross-coupling reactions, enabling the rapid assembly of diverse purine-based libraries. The trimethylsilyl group serves as a protective and directing moiety, allowing for regioselective functionalization of the purine core. This methodology has been adopted by several research groups to generate analogs with tailored biological activities.

Despite these promising developments, challenges remain in the clinical translation of 9-methyl-6-2-(trimethylsilyl)ethynyl-9H-purine-based therapeutics. Issues such as potential toxicity associated with the trimethylsilyl group and the need for further optimization of pharmacokinetic properties are currently being addressed in ongoing research. However, the compound's unique chemical and biological profile continues to make it a focal point of innovation in the chemical biology and pharmaceutical fields.

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